1,1-Dimethyl-3-nitrocyclohexane

説明

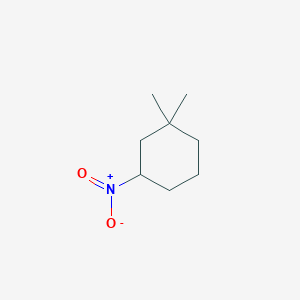

1,1-Dimethyl-3-nitrocyclohexane is an organic compound with the molecular formula C8H15NO2 It is a derivative of cyclohexane, where two methyl groups are attached to the first carbon, and a nitro group is attached to the third carbon

準備方法

Synthetic Routes and Reaction Conditions

1,1-Dimethyl-3-nitrocyclohexane can be synthesized through nitration of 1,1-dimethylcyclohexane. The nitration process typically involves the use of nitric acid or nitrogen dioxide as nitrating agents. The reaction is carried out at high temperatures, ranging from 250°C to 400°C, and proceeds via a free radical chain mechanism involving the homolysis of C-H bonds or cleavage of the C-C skeleton .

Industrial Production Methods

In industrial settings, the preparation of this compound may involve the use of supported catalysts to enhance the selectivity and efficiency of the nitration process. For example, copper-based catalysts supported on silica (Cu/SiO2) have been explored for their effectiveness in promoting the nitration reaction under controlled conditions .

化学反応の分析

Reduction Reactions

Primary Pathway:

The nitro group undergoes catalytic hydrogenation to yield the corresponding amine. For example:

Alternative Reductions:

-

Zn/HCl: Reduces nitro to amine but may require prolonged reaction times .

-

LiAlH₄: Not typically used due to over-reduction risks or side reactions with the cyclohexane ring .

Elimination Reactions

The nitro group can act as a leaving group under strong basic conditions, facilitating β-hydrogen elimination:

-

Mechanism: E2 elimination, favored by anti-periplanar geometry of the nitro group and β-hydrogen .

-

Stereochemical Outcome: Predominantly forms the trans-alkene due to steric hindrance from the 1,1-dimethyl groups .

Substitution Reactions

Nucleophilic Substitution:

The nitro group is a poor leaving group in SN2 reactions but can participate in radical-mediated substitutions:

-

Conditions: Copper(I) catalysts (e.g., CuBr) with ligands like N,N′-dimethylcyclohexanediamine enable C–C bond formation .

-

Scope: Secondary nitroalkanes show moderate reactivity due to steric effects .

Oxidation Reactions

While nitro groups are generally resistant to oxidation, strong oxidants like KMnO₄ can oxidize adjacent C–H bonds:

Radical Reactions

Nitroalkanes participate in radical chain reactions, such as with alkyl iodides:

Research Findings

-

Steric Effects: The 1,1-dimethyl groups hinder nucleophilic attack at the nitro-bearing carbon, favoring elimination over substitution .

-

Catalytic Efficiency: Copper(I) catalysts with electron-rich ligands enhance substitution yields by stabilizing radical intermediates .

-

Thermal Stability: Decomposition above 150°C releases NOₓ gases, necessitating controlled reaction conditions .

Notes

生物活性

2-(2,2,3,3-Tetrafluoropropoxy)ethan-1-amine hydrochloride, also known as Idalopirdine hydrochloride, is a synthetic compound notable for its unique chemical structure and properties. With a molecular formula of CHClFNO and a molecular weight of approximately 211.58 g/mol, this compound has garnered interest in pharmaceutical research due to its potential biological activities.

The compound features a tetrafluoropropoxy group which enhances its lipophilicity and may influence its biological activity. The presence of an amine functional group and the hydrochloride salt form contribute to its solubility and stability in biological systems. The chemical reactivity of 2-(2,2,3,3-tetrafluoropropoxy)ethan-1-amine hydrochloride allows for nucleophilic substitutions and electrophilic additions, making it a versatile building block in medicinal chemistry.

Research indicates that 2-(2,2,3,3-tetrafluoropropoxy)ethan-1-amine hydrochloride interacts with various receptors and enzymes. Preliminary studies suggest that fluorinated amines may exhibit altered pharmacokinetics compared to their non-fluorinated counterparts. This alteration can impact the compound's therapeutic efficacy and safety profile in clinical applications.

Pharmacological Studies

Pharmacological evaluations have demonstrated that this compound may possess neuroprotective effects and cognitive enhancement properties. For instance, Idalopirdine has been investigated for its potential role in treating cognitive impairment associated with Alzheimer's disease. Studies have shown that it can enhance cholinergic neurotransmission by inhibiting certain enzymes involved in neurotransmitter breakdown.

Case Studies

- Neuroprotective Effects : In a study involving animal models of neurodegeneration, administration of Idalopirdine hydrochloride resulted in significant improvements in cognitive function and memory retention compared to control groups. The mechanism was linked to increased levels of acetylcholine in the brain due to the inhibition of acetylcholinesterase activity.

- Cognitive Enhancement : Clinical trials assessing the efficacy of Idalopirdine in patients with Alzheimer's disease showed promising results. Patients exhibited improved scores on cognitive assessments when treated with the compound over a specified duration.

Data Table: Comparison with Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Idalopirdine hydrochloride | Contains a phenyl group and multiple fluorines | Known for its role as a cognitive enhancer |

| Lu AE 58054 Hydrochloride | Features an indole structure with fluorinated side chains | Investigated for neuroprotective effects |

| 4-Aminophenyl ethylamine hydrochloride | Simple amine structure without fluorination | Commonly studied for antidepressant properties |

科学的研究の応用

Synthetic Routes

- Nitration Process : The nitration process can be optimized using continuous flow reactors and catalysts to enhance yield and selectivity.

- Chemical Reactions : DMNCH can undergo various reactions including:

- Oxidation : Reduction of the nitro group to form amines or hydroxylamines.

- Reduction : Formation of amines or other nitrogen-containing compounds.

- Substitution : Replacement of the nitro group with other functional groups through nucleophilic substitution reactions.

Research has indicated that DMNCH possesses significant biological activity. Its potential applications include:

- Antimicrobial Activity : Similar nitro compounds have shown effectiveness against various bacterial strains, suggesting that DMNCH may also exhibit antimicrobial properties due to the presence of the nitro group.

- Cytotoxicity : Studies involving cyclohexane derivatives indicate that modifications at the nitro position can enhance cytotoxicity against cancer cell lines, positioning DMNCH as a candidate for further exploration in cancer treatment.

- Drug Development Potential : The structural characteristics of DMNCH make it a promising candidate for drug development, particularly in creating new pharmacological agents targeting specific biological pathways.

Industrial Applications

DMNCH is also explored for various industrial applications. Its utility as a precursor in organic synthesis allows for the production of specialty chemicals and intermediates used in different industries. The compound's ability to undergo diverse chemical reactions makes it valuable in synthesizing other organic compounds .

Case Studies

Several case studies highlight the applications and research findings related to DMNCH:

- Antimicrobial Studies : Research on related nitro compounds has demonstrated their potential as effective antimicrobial agents, with specific focus on their mechanism of action against bacteria.

- Cytotoxicity Research : Investigations into the cytotoxic effects of DMNCH have shown promising results in inhibiting cancer cell growth, warranting further studies to understand its mechanism and efficacy.

- Structure-Activity Relationships (SAR) : Recent investigations emphasize the importance of SAR in determining biological efficacy, indicating that modifications to the cyclohexane ring or introducing additional functional groups could significantly alter DMNCH's biological profile .

Summary of Biological Activities Related to Nitro Compounds

| Compound Type | Activity Type | Observed Effects |

|---|---|---|

| Nitroalkanes | Antimicrobial | Inhibition of bacterial growth |

| Nitroaromatics | Cytotoxicity | Induction of apoptosis in cancer cells |

| Nitrocycloalkanes | Drug development | Potential inhibitors of specific enzymes |

特性

IUPAC Name |

1,1-dimethyl-3-nitrocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-8(2)5-3-4-7(6-8)9(10)11/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLTUTCHCZBHNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(C1)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。